6',7'-Dihydroxybergamottin
Overview
Description
6',7'-Dihydroxybergamottin is a member of psoralens.
Scientific Research Applications
Inhibition of Cytochrome P450 Enzymes
6',7'-Dihydroxybergamottin is a notable inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition is significant because CYP3A4 plays a crucial role in the metabolism of various substances in the body. Studies have shown that this compound in grapefruit juice can increase the oral bioavailability of CYP3A4 substrates, including certain medications (Edwards et al., 1999), (Bellevue et al., 1997).
Inhibitory Effects on Other Cytochrome P450 Enzymes
Apart from CYP3A4, this compound has also shown inhibitory effects on other CYP enzymes, such as CYP1A1. This inhibition can interfere with the metabolism and bioactivation of certain compounds, potentially influencing their pharmacological effects (Santes-Palacios et al., 2016).
Interaction with Grapefruit Juice Components
The presence of this compound in grapefruit juice has been linked to the 'grapefruit juice effect', which affects the metabolism of various drugs. Its interaction with other components in grapefruit juice, like naringenin, contributes to its overall inhibitory activity on cytochrome P450 enzymes (Edwards et al., 1996).
Analytical Screening in Citrus Fruits
This compound is used in analytical methods to screen for furanocoumarin derivatives in citrus fruits. These methods are crucial for identifying potential inhibitors of cytochrome P450 3A4 in various citrus varieties (Saita et al., 2004).
Influence on Citrus Germplasm
Research has evaluated the content of furanocoumarin monomers, including this compound, in various citrus germplasms. This is important for understanding the genetic and environmental factors influencing the production of these compounds in citrus fruits (Xu et al., 2015).
Impact on Drug Metabolism
Studies have explored how this compound affects the metabolism of drugs by inhibiting cytochrome P450 enzymes, which can have significant implications for drug efficacy and safety (Schmiedlin-Ren et al., 1997).
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties. This expands its potential application in the development of new antimicrobial agents (Widelski et al., 2018).
Properties
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045401 | |
Record name | 6′,7′-Dihydroxybergamottin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145414-76-2, 71339-34-9 | |
Record name | 6′,7′-Dihydroxybergamottin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145414-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6′,7′-Dihydroxybergamottin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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